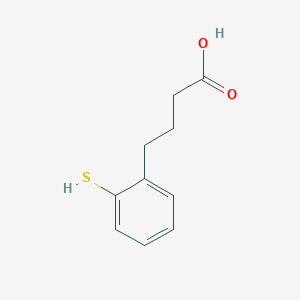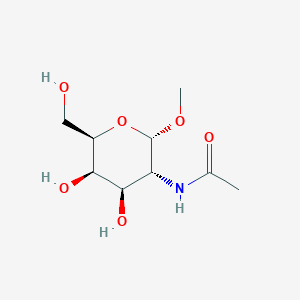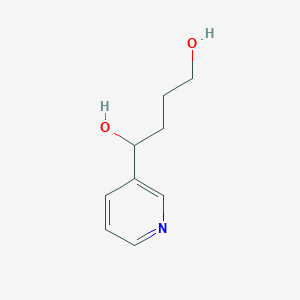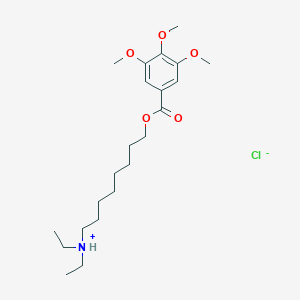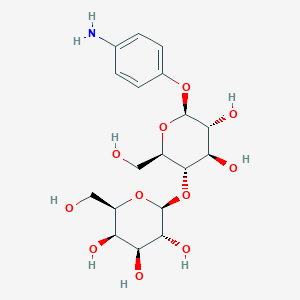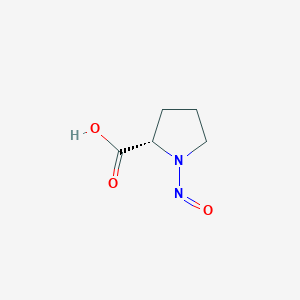
3-Chloropicolinic acid
Descripción general
Descripción
Synthesis Analysis
The synthesis of chloropicolinic acid derivatives involves complex reactions including chlorination, diazotization-bromination, cyanogenation, and acid hydrolysis. For instance, the synthesis of 3,4,5-trichloropicolinic acid from 4-chloro-pyridin-2-amine has been achieved with an overall yield of 57.8%, illustrating the typical pathways and reactions involved in the synthesis of chloropicolinic acid derivatives (Huo Ling-yan, 2011).
Molecular Structure Analysis
The molecular structure of chloropicolinic acid derivatives is confirmed through various spectroscopic methods including IR, MS, 1HNMR, and 13CNMR. These techniques help in elucidating the structural features of the synthesized compounds, providing detailed insights into their molecular configurations.
Chemical Reactions and Properties
Electrochemical methods have been explored for the synthesis and modification of chloropicolinic acid derivatives. For example, the electrochemical synthesis of 3,6-dichloropicolinic acid demonstrates the influence of electrolytic conditions on the reaction's efficiency, showcasing the chemical reactivity and transformation capabilities of these compounds under electrochemical conditions (Ma Chun, 2010).
Aplicaciones Científicas De Investigación
-
Synthetic Organic Chemistry
- Application : 3-Chloropicolinic acid has been used as a substrate in the Mitsunobu reaction as well as the Hammick reaction .
- Method : The 3-chloropicolinic acid is produced when 3-chloro-2-dichloromethyl pyridine is hydrolyzed by acid .
- Results : Even though the aforementioned method achieves high yields of the intended output, the completed product’s usefulness is restricted because of the high production costs of the intermediate beginning components .
-
Agriculture
-
Immunology
-
Antiviral Research
-
Antimicrobial Research
-
Cancer Research
- Application : PIC has been shown to inhibit tumor development .
- Method : Mice injected with MBL-2 lymphoma cells lived much longer than controls after receiving PIC (100 mg/Kg) injections in conjunction with activated macrophages .
- Results : It has been hypothesized that IFN- mediates these effects by stimulating macrophages to take action .
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloropyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-4-2-1-3-8-5(4)6(9)10/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMUXJBJCMRWPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00356458 | |
| Record name | 3-Chloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropicolinic acid | |
CAS RN |
57266-69-0 | |
| Record name | 3-Chloropicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00356458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloropyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




